molecular formula C8H9NO B3345378 [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol CAS No. 104500-97-2

[1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol

Cat. No.: B3345378
CAS No.: 104500-97-2
M. Wt: 135.16 g/mol
InChI Key: VPGDRFHIEUUXJB-UHFFFAOYSA-N
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Description

[1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol: is an organic compound featuring a pyrrole ring substituted with a prop-2-yn-1-yl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol typically involves the Sonogashira cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an alkyne . The reaction conditions often include the use of a base such as triethylamine and a co-catalyst like copper iodide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in drug discovery and development due to its unique structural features.
  • Investigated for its role in the synthesis of bioactive molecules.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol exerts its effects is largely dependent on its chemical reactivity. The compound can interact with various molecular targets through its functional groups. For example, the alkyne group can participate in click chemistry reactions, forming stable triazole rings. The pyrrole ring can engage in π-π interactions with aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Uniqueness:

  • The combination of a pyrrole ring with a prop-2-yn-1-yl group and a methanol group makes [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol unique in its reactivity and potential applications.
  • Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields highlight its versatility.

Properties

IUPAC Name

(1-prop-2-ynylpyrrol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-6,10H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGDRFHIEUUXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544840
Record name [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104500-97-2
Record name [1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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